(2-Bromo-5-iodophenyl)methanamine
Overview
Description
“(2-Bromo-5-iodophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrIN. It has a molecular weight of 311.95 . The compound is also known by its IUPAC name, which is the same .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromine and iodine atoms at the 2nd and 5th positions, respectively, and a methanamine group .Scientific Research Applications
Metabolic Pathways and Metabolites Identification
- Research has delved into the in vivo metabolism of ring-substituted psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This study identified multiple metabolites and suggested the operation of at least two metabolic pathways, involving processes like deamination, reduction, oxidation, and acetylation of the amino group (Kanamori et al., 2002).
Psychoactive Effects and Receptor Interactions
- Investigations have been conducted on the binding characteristics and the psychoactive effects of phenethylamine analogs, providing insights into their interactions with serotonin receptors and their potential behavioral implications. These studies offer a foundation for understanding the receptor affinity and the psychoactive nature of compounds structurally similar to (2-Bromo-5-iodophenyl)methanamine (Nichols et al., 1991; Glennon et al., 1988).
Future Directions
Properties
IUPAC Name |
(2-bromo-5-iodophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAVMAANUIIUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.